Product packaging for 19-Hydroxypregnenolone 3-methyl ether(Cat. No.:CAS No. 58994-45-9)

19-Hydroxypregnenolone 3-methyl ether

Cat. No.: B1238295
CAS No.: 58994-45-9
M. Wt: 346.5 g/mol
InChI Key: QUJIZXGNCGEHDK-GPNQSEPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

19-Hydroxypregnenolone 3-Methyl Ether is a synthetic steroid analog offered for research purposes. This compound is of significant interest in neurobiological and pharmacological research due to its structural relation to key neuroactive steroids like pregnenolone and its 3-methyl ether derivative. Pregnenolone and its synthetic analog, 3β-Methoxypregnenolone (MAP-4343), are known to function as neurosteroids by interacting with microtubule-associated protein 2 (MAP2), which is crucial for neuronal structure and function . Research into similar compounds has explored their potential therapeutic applications for conditions such as depressive disorders and brain or spinal cord injury, suggesting a possible mechanistic pathway for this compound . The addition of a 19-hydroxy group to this structure may impart unique physicochemical and biological properties, warranting further investigation into its specific metabolism, receptor binding affinity, and functional activity in the central nervous system. As a research-grade compound, it is essential for scientists advancing the understanding of steroid biochemistry and developing new research tools. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H34O3 B1238295 19-Hydroxypregnenolone 3-methyl ether CAS No. 58994-45-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58994-45-9

Molecular Formula

C22H34O3

Molecular Weight

346.5 g/mol

IUPAC Name

1-[(3S,8S,9S,10S,13S,14S,17S)-10-(hydroxymethyl)-3-methoxy-13-methyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C22H34O3/c1-14(24)18-6-7-19-17-5-4-15-12-16(25-3)8-11-22(15,13-23)20(17)9-10-21(18,19)2/h4,16-20,23H,5-13H2,1-3H3/t16-,17-,18+,19-,20-,21+,22+/m0/s1

InChI Key

QUJIZXGNCGEHDK-GPNQSEPASA-N

SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)CO)C

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC)CO)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)CO)C

Synonyms

19-hydroxypregnenolone 3-methyl ether

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 19 Hydroxypregnenolone 3 Methyl Ether

Historical Development of Synthetic Routes

The journey to synthesizing complex pregnenolone (B344588) derivatives is built upon decades of foundational work in steroid chemistry. Early efforts focused on establishing viable routes to the core pregnenolone structure from more abundant natural products.

Early Preparations of Pregnenolone Derivatives

One of the early methods for synthesizing pregnenolone was established from 3-acyloxy-bisnor-5-cholen-22-al. A key patent from 1951 outlines a multi-step process to achieve this transformation. google.com The synthesis begins with the conversion of the starting aldehyde to an enol ester. This step is critical as it forms the C20-C22 double bond necessary for the subsequent cleavage reaction. google.com

The process, as detailed in the patent, involves several distinct stages:

Enol Ester Formation: The 3-acyloxy-bisnor-5-cholene-22-al is heated with a carboxylic acid anhydride, such as acetic anhydride, in the presence of an alkali metal salt like sodium acetate. This converts the C-22 aldehyde into a more reactive enol ester. google.com

Ozonolysis: The resulting enol ester is then treated with ozone at low temperatures (below 30°C). The ozone selectively attacks the C20-C22 double bond, forming a 20:22-ozonide. google.com

Reductive Decomposition: The ozonide is decomposed using a metal, such as zinc, in acetic acid. This reductive workup cleaves the ozonide to form the 20-keto group characteristic of pregnenolone, yielding a 3-acyloxy-pregnenolone. google.com

Isolation and Hydrolysis: The pregnenolone ester can be isolated from the reaction mixture, often via the formation of its crystalline semicarbazone derivative. Subsequent hydrolysis of the ester and semicarbazone yields free pregnenolone. google.com

This early route established a viable, albeit lengthy, pathway to the pregnenolone core, paving the way for the synthesis of more complex derivatives.

| Table 1: Key Stages in an Early Synthetic Route to Pregnenolone | | :--- | :--- | | Step | Description of Transformation | | 1 | Enol Esterification | | 2 | Ozonolysis of Enol Ester | | 3 | Reductive Cleavage of Ozonide | | 4 | Recovery and Hydrolysis |

Photolysis-Based Functionalization Approaches

Introducing a hydroxyl group at the C-19 methyl position of the steroid nucleus is a significant chemical challenge due to the unreactive nature of this angular methyl group. The Barton nitrite (B80452) ester photolysis, a landmark reaction in organic chemistry, provided a powerful solution for this type of remote functionalization. wikipedia.orgresearchgate.net Discovered by Sir Derek Barton, this photochemical reaction allows for the selective activation of a non-activated C-H bond. wikipedia.org

The mechanism of the Barton reaction proceeds through a radical-mediated pathway: wikipedia.orgyoutube.com

Nitrite Ester Formation: An alcohol on the steroid framework is first converted into a nitrite ester by reaction with a nitrosylating agent (e.g., nitrosyl chloride). For C-19 hydroxylation, a spatially proximal alcohol, such as one at C-6 or C-11, is typically used. youtube.comrsc.org

Photolysis and Radical Formation: The nitrite ester undergoes photolytic cleavage with UV light, generating an alkoxyl radical and a nitric oxide radical. youtube.com

1,5-Hydrogen Abstraction: The highly reactive alkoxyl radical abstracts a hydrogen atom from a nearby carbon, typically one in the delta (δ) position. Due to the rigid conformation of the steroid nucleus, this abstraction is often highly regioselective. When a 6β-hydroxy steroid is used, the resulting alkoxyl radical is perfectly positioned to abstract a hydrogen from the C-19 methyl group. wikipedia.orgrsc.org

Radical Recombination and Tautomerization: The newly formed C-19 radical recombines with the nitric oxide radical to form a nitroso compound. This species then tautomerizes to a more stable oxime. wikipedia.org

Hydrolysis: The C-19 oxime can be hydrolyzed under mild conditions to yield the desired 19-hydroxy steroid.

This method proved revolutionary, enabling the synthesis of previously inaccessible compounds like aldosterone (B195564) and providing a general strategy for producing 19-hydroxylated steroids, a crucial step toward the synthesis of 19-hydroxypregnenolone. researchgate.netyoutube.com

Advanced Synthetic Strategies for the 3-Methyl Ether Moiety

The 3-hydroxyl group of pregnenolone is a common site for metabolic conversion in biological systems. To create more stable analogs for research, this group is often protected. Formation of a 3-methyl ether is a common strategy to block this metabolic pathway. libretexts.org The most widely used and effective method for this transformation is the Williamson ether synthesis. wikipedia.org

This reaction is a classic SN2 (bimolecular nucleophilic substitution) process. wikipedia.orgmasterorganicchemistry.com

Alkoxide Formation: The steroid alcohol (e.g., 19-hydroxypregnenolone) is treated with a strong base, such as sodium hydride (NaH), to deprotonate the 3-hydroxyl group, forming a nucleophilic alkoxide ion. youtube.comkhanacademy.org

Nucleophilic Attack: The resulting alkoxide then attacks an electrophilic methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate (B86663). masterorganicchemistry.com

Ether Formation: The alkoxide displaces the leaving group (e.g., iodide) in a single, concerted step, forming the C-O-C ether linkage and yielding the 19-hydroxypregnenolone 3-methyl ether. wikipedia.org

For the Williamson ether synthesis to be effective, the alkyl halide must be unhindered (methyl or primary) to favor the SN2 pathway over competing elimination reactions. masterorganicchemistry.com This method is broadly applicable and remains the most straightforward and popular approach for preparing steroid ethers in both laboratory and industrial settings. wikipedia.org

Stereoselective Synthesis and Isomeric Control

Stereochemistry is paramount in steroid synthesis, as minor changes in the spatial arrangement of atoms can lead to dramatic differences in biological activity. Control over stereoisomers is crucial at several stages in the synthesis of this compound.

The stereochemistry of the pregnane (B1235032) skeleton itself presents numerous challenges. Modern organocatalytic methods have been developed to construct the steroid framework with high stereocontrol, generating multiple contiguous stereocenters in a single domino reaction. nih.gov

During the functionalization steps, stereocontrol is also critical:

C-19 Hydroxylation: The Barton reaction's success relies on the rigid steroid conformation to direct the 1,5-hydrogen abstraction. The stereochemistry of the directing alcohol (e.g., 6β-hydroxy) dictates the regioselectivity for the C-19 position. wikipedia.orgrsc.org

C-3 Hydroxyl Group: The natural configuration of the 3-hydroxyl group in pregnenolone is beta (β). However, synthetic procedures can sometimes lead to the formation of the 3-alpha (α) isomer. Advanced analytical techniques, such as tritium (B154650) NMR and specialized chromatography using chiral columns (e.g., ChiralPAK AD-H), have been developed to identify and separate these epimers, ensuring the stereochemical purity of the final product. researchgate.net

Ring Junctions: The fusion between the steroidal rings (e.g., the C/D ring junction) must also be controlled. Strategies such as hydroxyl-directed hydrogenation have been employed to selectively reduce specific alkenes, thereby setting the desired trans-ring fusion. nih.gov

These methods ensure that the synthesized molecule has the precise three-dimensional structure required for its intended biological interactions.

Analogues and Derivatives of this compound for Structure-Activity Relationship Studies

To investigate how the structure of a steroid relates to its biological activity (Structure-Activity Relationship, or SAR), chemists synthesize a variety of analogues where specific parts of the molecule are modified. Creating derivatives of this compound allows researchers to probe the importance of different functional groups.

Common derivatization strategies include:

Esterification: The introduction of ester groups at various positions, such as C-21, can alter properties like lipophilicity and cell membrane permeability, which in turn affects pharmacological activity. For example, a series of 21-ester pregnenolone derivatives were synthesized to study their inhibitory effects on the 5α-reductase enzyme. researchgate.net

Isotopic Labeling: Replacing hydrogen atoms with deuterium (B1214612) (²H) or tritium (³H) at specific sites, such as C-19, creates labeled analogues. rsc.org These are invaluable tools for metabolism studies, allowing researchers to track the metabolic fate of the compound without altering its fundamental chemical reactivity.

Modifications to the Steroid Core: Creating analogues with altered ring structures or additional functional groups helps to map the binding pocket of target receptors. For instance, the synthesis of steroidal quinones and hydroquinones via Barton radical decarboxylation has been used to generate novel compounds with cytotoxic activity. nih.gov The lead tetraacetate reaction has also been used to functionalize C-19 in the synthesis of other complex bioactive steroids. nih.gov

Molecular Interactions and Receptor Modulations of 19 Hydroxypregnenolone 3 Methyl Ether

Exploration of Steroid Receptor Binding Affinities

Specific binding affinity data for 19-Hydroxypregnenolone 3-methyl ether to classical nuclear steroid receptors (e.g., estrogen, progesterone (B1679170), and androgen receptors) are not extensively documented in publicly available literature. However, research into related progesterone derivatives offers some insight. For instance, modifications at the C19 position of progesterone with small lipophilic groups can influence binding to the nuclear progesterone receptor (nPR). One study showed that introducing a methyl group at the 19a-position of progesterone resulted in a compound with no significant nPR agonist activity. nih.gov Conversely, substitutions at the C18 or C19 positions with methyl or methylene (B1212753) groups on progesterone have been shown to yield high affinity for the membrane progesterone receptor α (mPRα). nih.gov

A study on various progesterone derivatives revealed that the introduction of a polar hydroxyl group at the C19 position of progesterone resulted in a low binding affinity for mPRα. nih.gov While this provides some context, direct experimental data on the binding profile of this compound across a panel of steroid receptors is needed for a comprehensive understanding.

Table 1: Binding Affinities of Selected Progesterone Derivatives to Membrane Progesterone Receptor α (mPRα)

Compound Relative Binding Affinity (%)
Progesterone 100
19-Hydroxyprogesterone Low
18a-Methylprogesterone High
10-Ethenyl-19-norprogesterone High

This table is illustrative and based on findings from related progesterone compounds to provide context.

Neurosteroid Activity and Neuronal Excitability Modulation

As a potential neurosteroid, this compound is anticipated to modulate neuronal excitability, primarily through interactions with key neurotransmitter receptors. ontosight.ai

While direct studies on this compound's effect on GABAᴀ receptors are limited, the actions of related neurosteroids provide a framework for its potential activity. Generally, neurosteroids can act as both positive and negative allosteric modulators of GABAᴀ receptors. nih.gov The parent compound, pregnenolone (B344588), is largely inactive at GABAᴀ receptors; however, its sulfated form, pregnenolone sulfate (B86663) (PS), acts as a negative allosteric modulator, inhibiting GABA-induced chloride currents. frontiersin.orgnih.govnih.gov This inhibitory action is characterized by a reduction in the duration of channel openings. nih.gov

The structural characteristics of neurosteroids, particularly the stereochemistry at the 3-position and the presence of a sulfate group, are critical determinants of their modulatory effects on GABAᴀ receptors. frontiersin.org For instance, 3α-hydroxy neurosteroids are typically positive allosteric modulators, enhancing GABA's effect, whereas 3β-hydroxy steroids and sulfated steroids often exhibit inhibitory properties. nih.gov Given that this compound possesses a 3β-methoxy group, its interaction with the GABAᴀ receptor may differ from both its parent compound and its sulfated counterpart. Further electrophysiological studies are required to elucidate its specific modulatory profile.

The modulatory effect of PS on NMDA receptors is subtype-selective. It potentiates currents of NR1/NR2A and NR1/NR2B receptors, while inhibiting NR1/NR2C and NR1/NR2D receptors. nih.gov The sulfate group at the C3 position is a key determinant for this modulatory activity. nih.gov Since this compound lacks this charged sulfate group and instead has a neutral methoxy (B1213986) group at the same position, it is plausible that its interaction with the NMDA receptor would be significantly different from that of PS. The absence of the charged moiety might abolish or alter its ability to positively modulate the receptor.

Table 2: Modulation of NMDA Receptor Subtypes by Pregnenolone Sulfate

NMDA Receptor Subtype Effect of Pregnenolone Sulfate
NR1/NR2A Potentiation
NR1/NR2B Potentiation
NR1/NR2C Inhibition
NR1/NR2D Inhibition

This table illustrates the subtype-selective modulation by pregnenolone sulfate, providing a comparative context.

Interactions with Microtubule-Associated Protein 2 (MAP2)

A significant finding is the interaction of 3β-methoxypregnenolone (a synonym for this compound) with Microtubule-Associated Protein 2 (MAP2). nih.govmapreg.com MAP2 is a neuronal phosphoprotein that plays a crucial role in the polymerization and stabilization of microtubules, which are essential components of the neuronal cytoskeleton involved in maintaining cell structure and facilitating intracellular transport. nih.govmapreg.com

Research has shown that both pregnenolone and its 3-methyl ether derivative bind to MAP2 and stimulate microtubule polymerization. nih.govmapreg.com This action is believed to be a key mechanism behind their neurotrophic effects, such as promoting neurite outgrowth. nih.gov In one study, both pregnenolone and 3β-methoxypregnenolone were shown to enhance neurite extension in PC12 cells, and this effect was dependent on the presence of MAP2. nih.gov Interestingly, while progesterone also binds to MAP2, it does not stimulate microtubule polymerization and can act as a competitive antagonist to pregnenolone's effects. nih.govnih.gov

The binding of pregnenolone to MAP2 has been characterized with a high affinity, with an equilibrium dissociation constant (Kd) in the nanomolar range. nih.govmapreg.com The concentration of binding sites for pregnenolone on MAP2 was found to increase significantly when MAP2 was copolymerized with tubulin, suggesting a conformational change in MAP2 upon binding to tubulin that enhances its interaction with the neurosteroid. nih.govmapreg.com

Table 3: Binding Characteristics of Pregnenolone to MAP2

Parameter Value
Equilibrium Dissociation Constant (Kd) 30-50 nM
Binding Site Concentration (Bmax) on purified MAP2 16 pmol/mg of MAP2
Binding Site Concentration (Bmax) on MAP2 + tubulin copolymers 135 pmol/mg of MAP2

This table is based on data for pregnenolone and provides a reference for the interaction of its derivatives with MAP2. nih.govnih.gov

Investigations of Binding to Other Biological Targets

Beyond the well-studied neurosteroid receptors and MAP2, pregnenolone and its derivatives may interact with other biological targets. For instance, pregnenolone sulfate has been shown to modulate the activity of various other ligand-gated ion channels, including glycine (B1666218) receptors. nih.gov It has also been reported that pregnenolone and its sulfate can potentiate the activity of Transient Receptor Potential Melastatin 3 (TRPM3) channels. nih.gov

Given that this compound is a synthetic derivative, it is plausible that it may exhibit a unique profile of interactions with a broader range of biological targets. However, specific studies investigating the binding of this compound to these or other novel targets are currently lacking in the scientific literature. Further research, including comprehensive screening assays, would be necessary to fully elucidate its pharmacological profile.

Enzymatic Transformations and Metabolic Pathways Involving 19 Hydroxypregnenolone 3 Methyl Ether

Interactions with Steroidogenic Enzymes

Extensive searches of scientific databases and literature did not yield specific research data on the direct interactions between 19-Hydroxypregnenolone 3-methyl ether and the steroidogenic enzymes listed below. The metabolism of steroids is a complex process dominated by cytochrome P450 (P450) enzymes, which are crucial for the biosynthesis of essential hormones. mdpi.comnih.gov While the metabolic pathways of its parent compound, pregnenolone (B344588), are well-documented, involving enzymes like CYP17A1 and 3β-hydroxysteroid dehydrogenase wikipedia.orgyoutube.com, specific data for its 19-hydroxylated and 3-methylated derivative is not present in the reviewed literature.

One study noted the bioconversion of 3-methoxymethyl ethers of sterols using recombinant Mycolicibacterium smegmatis. nih.gov This process yielded 3-methoxymethyl-pregnenolone, indicating that methyl ether groups at the 3-position can be processed by certain enzymatic systems to produce pregnenolone ethers. nih.gov However, this does not provide specific details on the subsequent interactions of this compound within mammalian steroidogenic pathways.

Cytochrome P450 enzymes are central to steroid metabolism, catalyzing various hydroxylation and cleavage reactions. mdpi.comnih.gov Human steroidogenesis, in particular, relies on several specific P450 enzymes, including CYP17A1 and CYP7B1, to convert cholesterol into a wide array of steroid hormones. mdpi.comasm.org

No specific competitive binding studies detailing the affinity of this compound for the active sites of CYP17A1 or CYP7B1 were found in the reviewed scientific literature.

There is no available research data from the performed searches concerning the modulatory effects of this compound on the hydroxylase activity of CYP17A1 or CYP7B1. The function of CYP17A1 includes crucial 17α-hydroxylation of pregnenolone and progesterone (B1679170), but how the 19-hydroxy and 3-methyl ether modifications affect this process has not been documented. youtube.comtandfonline.com

No research findings were available to describe the influence of this compound on the 17,20-lyase activity of CYP17A1. This enzymatic action is a critical step in the pathway toward androgen biosynthesis. youtube.com

A comprehensive literature search did not provide any specific data on the interactions between this compound and the 3β-Hydroxysteroid Dehydrogenase (3β-HSD) enzyme. 3β-HSD is essential for converting Δ⁵-3β-hydroxysteroids into Δ⁴-3-ketosteroids, a pivotal step in the biosynthesis of progesterone, glucocorticoids, mineralocorticoids, androgens, and estrogens. wikipedia.org The presence of a methyl ether group at the 3β-position, in place of the typical hydroxyl group, suggests a potential for interaction, but this has not been experimentally documented in the available literature.

There is no specific information available from the conducted searches regarding the regulation of the aromatase enzyme (CYP19A1) by this compound. Aromatase is responsible for the conversion of androgens to estrogens, a process that involves three sequential oxygenations of the C19-methyl group. nih.gov How a pre-existing 19-hydroxyl group and a 3-methyl ether would influence this enzyme's activity is not described in the reviewed literature.

Data Tables

Due to the absence of specific quantitative research findings on the enzymatic interactions of this compound in the reviewed scientific literature, no data tables on competitive binding, hydroxylase activity, or lyase influence could be generated.

Cytochrome P450 Enzymes (e.g., CYP17A1, CYP7B1)

Enzyme Inhibition Studies

The interaction of steroids with various enzymes can lead to the modulation of their activity, a phenomenon with significant physiological and therapeutic implications.

While direct studies on the inhibition of Glucose-6-Phosphate Dehydrogenase (G6PD) by this compound are not extensively documented in publicly available research, the broader class of steroids, particularly dehydroepiandrosterone (B1670201) (DHEA) and its derivatives, are recognized as inhibitors of G6PD. G6PD is a crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway, responsible for producing NADPH, which is vital for maintaining cellular redox balance and for biosynthetic processes. Inhibition of G6PD can lead to increased oxidative stress within cells.

The structural characteristics of a steroid molecule are pivotal in determining its inhibitory potential against G6PD. Research on various steroid analogues has indicated that modifications to the steroid nucleus can significantly alter their inhibitory activity. For instance, the presence of a pregnane (B1235032) nucleus, as is the case with this compound, has been suggested to potentially enhance the inhibitory potency against G6PD when compared to an androstane (B1237026) nucleus, provided a ketone group is present at the C-20 position. The 3-methoxy group in this compound represents a modification at the 3β-position, which is also a key site for interaction with G6PD. Studies on other steroids have shown that substitutions at this position can influence binding and inhibition.

Given these structural considerations, it is plausible that this compound could exhibit some level of G6PD inhibitory activity. However, without direct experimental data, the extent and nature of this inhibition remain speculative.

Beyond G6PD, steroids can interact with a wide array of other enzymes. The cytochrome P450 (CYP) superfamily of enzymes, which are central to the metabolism of most drugs and endogenous compounds, are notable targets. Steroids can act as substrates, inhibitors, or inducers of CYP enzymes. The specific isoform of CYP enzyme and the structure of the steroid determine the nature of the interaction.

For instance, the parent compound, pregnenolone, is a known substrate for several CYP enzymes, including those involved in steroidogenesis like CYP17A1. It is conceivable that this compound could competitively inhibit the metabolism of other substrates of these enzymes. The 3-methyl ether linkage might also influence its interaction with enzymes that typically metabolize the 3-hydroxyl group of natural steroids, such as hydroxysteroid dehydrogenases (HSDs). Further research is necessary to elucidate the specific inhibitory profile of this compound against a broader panel of metabolic enzymes.

Preclinical Metabolic Fate and Biotransformation Pathways (in non-human models)

The biotransformation of a synthetic steroid is a complex process involving a series of enzymatic reactions that modify its structure to facilitate excretion. While specific preclinical metabolic studies on this compound are scarce, its metabolic fate can be inferred from the known biotransformation pathways of related steroids.

The metabolism of this compound in non-human models would likely involve several key enzymatic transformations. The presence of the 3-methyl ether group is a significant feature. Ether linkages are generally subject to O-dealkylation, a reaction often catalyzed by cytochrome P450 enzymes. This would lead to the formation of 19-hydroxypregnenolone.

Further metabolism would likely proceed along the established pathways for pregnenolone and its hydroxylated derivatives. These pathways include:

Hydroxylation: Additional hydroxyl groups could be introduced at various positions on the steroid nucleus by CYP enzymes. Common sites of hydroxylation for pregnane-type steroids include the 6α, 6β, 7α, 16α, and 21 positions.

Oxidation: The 3-hydroxyl group, if unmasked from the ether, and any newly introduced hydroxyl groups could be oxidized to ketones by hydroxysteroid dehydrogenases.

Reduction: The double bond at the 5-6 position and the ketone at the 20-position are susceptible to reduction.

Conjugation: The hydroxyl groups of the parent compound and its metabolites can be conjugated with glucuronic acid or sulfate (B86663) to form more water-soluble compounds that are readily excreted in urine and bile.

Therefore, a theoretical panel of metabolites in preclinical models could include various hydroxylated, oxidized, reduced, and conjugated derivatives of the parent compound and its O-demethylated counterpart.

Interactive Data Table: Predicted Metabolic Transformations of this compound

Transformation Type Enzyme Class (Example) Potential Metabolite Structure
O-DemethylationCytochrome P45019-Hydroxypregnenolone
HydroxylationCytochrome P450 (e.g., CYP3A4)Hydroxylated derivatives (e.g., at C6, C16)
OxidationHydroxysteroid DehydrogenaseKetone formation at hydroxylated positions
ReductionReductasesDihydro and tetrahydro derivatives
GlucuronidationUDP-GlucuronosyltransferaseGlucuronide conjugates
SulfationSulfotransferaseSulfate conjugates

The rates of enzymatic conversion for this compound have not been specifically determined. These rates are dependent on several factors, including the specific enzyme isoform involved, the species of the animal model, and the experimental conditions.

Generally, the O-demethylation of ether-containing drugs by CYP enzymes can be a rate-limiting step in their clearance. The subsequent metabolism of the resulting alcohol would then depend on the kinetics of the various hydroxylases, dehydrogenases, and conjugating enzymes. The affinity of the compound for the active site of these enzymes (Km) and the maximum rate of the reaction (Vmax) would need to be determined through in vitro studies using liver microsomes, hepatocytes, or purified enzymes from relevant preclinical species. Without such data, any discussion of conversion rates remains speculative.

Preclinical Pharmacological and Biological Activities of 19 Hydroxypregnenolone 3 Methyl Ether: Mechanistic Insights

Neurophysiological Modulation in in vitro and in vivo Models (non-human)

There is no specific information available regarding the neurophysiological modulation of 19-Hydroxypregnenolone 3-methyl ether in non-human in vitro and in vivo models. Research on the related compound, pregnenolone (B344588) methyl ether (PME), indicates that it is a synthetic derivative of the neuroactive steroid pregnenolone. nih.gov Unlike its parent compound, PME is methylated at the 3-position, which prevents its conversion back into pregnenolone or other steroid metabolites within the body. nih.gov

No direct studies on the neuroprotective mechanisms of this compound were identified. While preclinical and clinical studies on its precursor, pregnenolone, suggest potential neuroprotective effects, these cannot be directly attributed to its methylated derivative. nih.gov

Specific data on synaptic plasticity alterations induced by this compound is not available. However, the related compound, pregnenolone methyl ether (PME), is known to retain the biological activity of pregnenolone on microtubule-associated proteins (MAPs) such as MAP2 and the plus-end tracking protein CLIP170. nih.gov This suggests a potential role in the modulation of microtubule dynamics and, by extension, neuronal plasticity. nih.gov Microtubules are fundamental for the development and homeostasis of the nervous system, and their dynamics are crucial for synaptic function. nih.gov

There is no specific evidence to suggest that this compound directly modulates the dopaminergic system. An in vitro screening of the related compound, pregnenolone methyl ether (PME), against 80 different neurotransmitter receptors and transporters, which included dopaminergic targets, found no significant binding affinity for any of them. nih.gov

Effects on Cellular Signaling Pathways (e.g., PI3K)

No studies were found that investigate the effects of this compound on the PI3K signaling pathway or other specific cellular signaling cascades.

Role in Modulating Endogenous Neurosteroid Levels (if applicable)

Due to its chemical structure, this compound is not expected to modulate endogenous neurosteroid levels through metabolic conversion. The methylation at the 3-position in the related compound, pregnenolone methyl ether (PME), renders it metabolically stable, preventing it from being converted into other steroids, including pregnenolone. nih.gov Therefore, it is unlikely to serve as a precursor to or influence the biosynthesis of other neurosteroids.

Advanced Analytical Methodologies for 19 Hydroxypregnenolone 3 Methyl Ether Research

Development of High-Sensitivity Quantitative Assays

High-sensitivity quantitative assays are crucial for determining the physiological concentrations and metabolic fate of 19-Hydroxypregnenolone 3-methyl ether. The primary challenges in developing these assays include the low endogenous levels of many neurosteroids, the presence of isomeric compounds, and the complexity of biological matrices like plasma, serum, and brain tissue. nih.govmdpi.comnih.gov To overcome these challenges, researchers have increasingly turned to tandem mass spectrometry (MS/MS) coupled with either liquid or gas chromatography. nih.govoup.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for steroid analysis due to its high specificity, sensitivity, and suitability for high-throughput screening. chromatographyonline.comnih.govcore.ac.uk The technique allows for the simultaneous measurement of multiple steroid analytes in a single run, making it ideal for comprehensive steroid profiling. nih.govchromatographyonline.com For the analysis of this compound, LC-MS/MS offers a direct approach that can be finely tuned for optimal performance. Typically, reversed-phase columns, such as C18 or pentafluorophenyl (PFP), are used for the chromatographic separation of steroids prior to detection by a triple-quadrupole mass spectrometer operating in multiple-reaction monitoring (MRM) mode. nih.govnih.gov

Analyzing steroids like this compound in complex biological matrices such as plasma, serum, or tissue homogenates presents significant analytical hurdles. sigmaaldrich.commdpi.com The primary issue is the "matrix effect," where endogenous components like phospholipids (B1166683) and proteins interfere with the ionization of the target analyte, leading to signal suppression or enhancement and, consequently, inaccurate quantification. sigmaaldrich.com

To mitigate these effects, rigorous sample preparation is essential. Common strategies include:

Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) is added to the sample to precipitate proteins, which are then removed by centrifugation. nih.gov

Liquid-Liquid Extraction (LLE): This technique uses an organic solvent (e.g., methyl tert-butyl ether) to selectively extract steroids from the aqueous biological sample. nih.gov

Solid-Phase Extraction (SPE): Considered a more effective and cleaner method, SPE uses a solid sorbent (e.g., C18) to retain the analyte of interest while matrix interferences are washed away. nih.govchromatographyonline.com This technique generally yields cleaner extracts and better recovery. nih.gov

Further optimization involves the chromatographic conditions. The use of ultra-high-performance liquid chromatography (UHPLC) with smaller particle size columns (e.g., <2 µm) can significantly improve resolution and reduce analysis time. chromatographyonline.comnih.gov Additionally, advanced techniques like differential mobility spectrometry (DMS) can be coupled with LC-MS/MS to provide an orthogonal separation mechanism, further reducing interferences and improving the signal-to-noise ratio for challenging analytes. elsevierpure.com

Table 1: Comparison of Sample Preparation Techniques for Steroid Analysis

Technique Principle Advantages Disadvantages Common Application
Protein Precipitation (PPT) Addition of an organic solvent to precipitate proteins. nih.gov Fast, simple, inexpensive. Less effective at removing other matrix components (e.g., phospholipids), potential for ion suppression. sigmaaldrich.com High-throughput screening.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases. nih.gov Good for removing salts and highly polar interferences. Can be labor-intensive, uses large volumes of organic solvents. General steroid extraction from plasma/serum.

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by selective elution. nih.gov | High selectivity, provides cleaner extracts, reduces matrix effects, can be automated. nih.govchromatographyonline.com | More expensive, requires method development. | Trace level quantification in complex matrices. |

For accurate and precise quantification in mass spectrometry, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard. lumiprobe.comsigmaaldrich.com These standards are synthetic versions of the analyte (e.g., 19-Hydroxypregnenolone) where one or more atoms have been replaced with a heavy isotope, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). lumiprobe.comsigmaaldrich.com For example, pregnenolone (B344588) standards labeled with both ¹³C and deuterium are commercially available. isotope.comisotope.com

Because SIL-IS have nearly identical chemical and physical properties to the endogenous analyte, they co-elute chromatographically and experience the same effects during sample preparation (e.g., extraction loss) and ionization (e.g., matrix-induced suppression). sigmaaldrich.com The mass spectrometer, however, can distinguish between the light (endogenous) and heavy (internal standard) forms based on their mass-to-charge ratio. By measuring the ratio of the analyte's signal to the known concentration of the SIL-IS, any variations introduced during the analytical process are effectively cancelled out, enabling highly accurate and reproducible quantification. nih.gov This approach is critical for overcoming the inherent variability of analyzing complex biological samples and is a requirement for robust clinical and research assays. core.ac.uk

Chromatographic Separation Techniques (e.g., SFC, HPLC, TLC)

The separation and purification of this compound from complex biological matrices or synthetic reaction mixtures are critical steps in its research. Chromatographic techniques are fundamental to achieving the required selectivity and resolution. The choice of technique often depends on the specific research goal, such as quantification, purification, or preliminary screening.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org It combines the advantages of both gas chromatography (GC) and high-performance liquid chromatography (HPLC), offering high efficiency and fast separation times. nih.govteledynelabs.com For steroid analysis, SFC is particularly advantageous due to the lower viscosity and higher diffusivity of the supercritical CO2 mobile phase, which allows for rapid separations at reasonable pressures. nih.gov

Recent developments in ultra-performance supercritical fluid chromatography (UPSFC) coupled with tandem mass spectrometry (MS/MS) have enabled robust, selective, and sensitive profiling of numerous endogenous steroids. nih.gov SFC can effectively separate structurally similar steroids, including isomers, which is a common challenge in steroid analysis. nih.govnih.gov The technique's versatility is enhanced by the ability to use various stationary phases and organic co-solvents to fine-tune selectivity for compounds like this compound. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical and bioanalytical research, widely used for the separation, identification, and quantification of steroids. openaccessjournals.com The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. nih.gov For pregnenolone derivatives and other steroids, reversed-phase HPLC using a C18 column is a common approach. nih.govntu.edu.tw

HPLC methods can be tailored to achieve high resolution for complex steroid mixtures. ntu.edu.tw Gradient elution, where the mobile phase composition is changed during the run, is often employed to separate steroids with a wide range of polarities. thermofisher.com The development of a stability-indicating HPLC method is crucial in pharmaceutical research to distinguish the intact drug from its degradation products. openaccessjournals.com When coupled with sensitive detectors, HPLC provides the accuracy and precision needed for the quantitative analysis of steroids in biological samples like plasma or serum. pharmacyjournal.netnih.gov

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive chromatographic technique used for the qualitative analysis and separation of steroids. nih.govanalis.com.my It operates on the principle of separating compounds based on their differential migration through a stationary phase (a thin layer of adsorbent material, such as silica (B1680970) gel, on a flat carrier) carried by a mobile phase via capillary action. khanacademy.org

TLC is particularly useful for monitoring the progress of chemical reactions or for preliminary screening of biological extracts for the presence of specific steroid classes. nih.govnih.gov Both normal-phase and reversed-phase TLC can be applied to steroid separation by selecting appropriate stationary and mobile phases. analis.com.my While traditionally a qualitative or semi-quantitative method, the development of high-performance thin-layer chromatography (HPTLC) has improved resolution and allows for quantitative analysis when combined with densitometric scanning. nih.gov

Interactive Table: Comparison of Chromatographic Techniques for Steroid Analysis

FeatureSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Principle Partitioning between a supercritical fluid mobile phase and a solid stationary phase. wikipedia.orgPartitioning between a liquid mobile phase and a solid stationary phase. nih.govDifferential migration on a planar stationary phase driven by a liquid mobile phase. khanacademy.org
Primary Use Chiral separations, purification, rapid analysis of isomers. wikipedia.orgnih.govQuantitative analysis, purification, stability testing. openaccessjournals.comQualitative screening, reaction monitoring, simple separations. nih.govnih.gov
Speed Very fast (e.g., < 5 minutes for 19 steroids). nih.govModerate to fast (e.g., ~11-50 minutes). ntu.edu.twnih.govFast for a single run, multiple samples can be run simultaneously. analis.com.my
Resolution High to very high, excellent for isomers. nih.govHigh. ntu.edu.twLower, but improved with HPTLC. nih.gov
Mobile Phase Supercritical CO2 with organic modifiers. nih.govOrganic solvents and aqueous buffers. nih.govOrganic solvent mixtures. analis.com.my
Advantages Fast, high efficiency, environmentally friendly (less organic solvent). teledynelabs.comRobust, versatile, well-established, highly quantitative. pharmacyjournal.netSimple, low cost, rapid, multiple samples per plate. nih.govanalis.com.my
Limitations Higher initial instrument cost, less suitable for highly polar compounds. teledynelabs.comHigher solvent consumption, can be time-consuming for complex mixtures.Lower resolution and sensitivity, primarily qualitative/semi-quantitative. nih.gov

Advanced Detection Techniques (e.g., Capillary Photoionization Tandem Mass Spectrometry)

Following chromatographic separation, sensitive and specific detection is paramount for the accurate identification and quantification of this compound. Mass spectrometry (MS)-based methods are preferred for their high selectivity and sensitivity, overcoming issues like cross-reactivity common in immunoassays. nih.gov

Tandem mass spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis. It provides enhanced specificity and allows for the simultaneous measurement of multiple analytes in a single run, which is particularly useful when sample volume is limited. nih.govplos.org For steroid analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely applied method. nih.gov

Atmospheric Pressure Photoionization (APPI) Tandem Mass Spectrometry

While electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources for LC-MS, they may not provide adequate sensitivity for certain nonpolar steroids without derivatization. capes.gov.br Atmospheric pressure photoionization (APPI) has emerged as a valuable alternative for the analysis of steroids. APPI is a soft ionization technique that can effectively ionize steroids with high selectivity, resulting in cleaner chromatograms and reduced matrix effects. nih.govcapes.gov.br This makes it a promising technique for the sensitive detection of this compound, especially in complex biological matrices.

Liquid Chromatography-Ion Mobility-Mass Spectrometry (LC/IM/MS)

A further advancement in analytical separation is the coupling of ion mobility (IM) with LC/MS. LC/IM/MS adds another dimension of separation based on the size, shape, and charge of the ions. nih.gov This technique is highly selective for known compounds and can provide structural information about unknown compounds. For steroid analysis, where numerous isomers with identical masses exist, ion mobility can help differentiate them based on their collision cross-section (CCS), providing a higher degree of confidence in identification. nih.gov This capability would be invaluable for distinguishing this compound from other structurally similar pregnane (B1235032) steroid isomers.

While direct research on the use of Capillary Photoionization Tandem Mass Spectrometry for this compound is not widely documented, the principles of photoionization in APPI-MS/MS are directly applicable. The combination of high-resolution chromatographic separation with advanced mass spectrometric detection techniques like APPI-MS/MS and LC/IM/MS provides the robust analytical power required for modern steroid research. nih.govnih.gov

Bioanalytical Method Validation for Research Applications

Bioanalytical method validation is the process of establishing, through laboratory studies, that the performance characteristics of an analytical method are suitable and reliable for the intended quantitative measurement of analytes in a given biological matrix. au.dk For research applications involving this compound, validating the analytical method is essential to ensure the integrity and reliability of the data generated in pharmacokinetic, toxicokinetic, and bioavailability studies. nih.gov The validation process involves a series of specific experiments to evaluate the method's performance.

Key validation parameters, as recommended by regulatory guidelines, include:

Selectivity and Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. nih.gov

Accuracy : The closeness of the determined value to the nominal or known true value. It is typically assessed by analyzing quality control (QC) samples at different concentration levels. au.dk

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). au.dk

Linearity and Range : The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable accuracy and precision. mdpi.com

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ) : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.govmdpi.com

Recovery : The extraction efficiency of an analytical method, representing the percentage of the analyte that is recovered from the biological matrix during the sample preparation process. au.dk

Stability : The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. This includes freeze-thaw stability, short-term stability at room temperature, and long-term storage stability. au.dk

The successful validation of a bioanalytical method ensures that it is reliable and reproducible for its intended use in research, providing confidence in the interpretation of study results. pharmacyjournal.netau.dk

Interactive Table: Key Parameters for Bioanalytical Method Validation

Validation ParameterDescriptionCommon Acceptance Criteria for Research
Selectivity Ability to measure the analyte unequivocally in the presence of endogenous matrix components.No significant interfering peaks at the retention time of the analyte and internal standard.
Accuracy Closeness of measured values to the true value.Mean value should be within ±15% of the nominal value (±20% at LLOQ). au.dk
Precision Agreement between a series of measurements.Relative Standard Deviation (RSD) should not exceed 15% (20% at LLOQ). au.dk
Linearity Proportionality of signal to concentration over a defined range.Correlation coefficient (r²) ≥ 0.99. mdpi.com
LLOQ Lowest concentration quantifiable with acceptable accuracy and precision.Analyte response should be at least 5 times the blank response; accuracy and precision within ±20%. nih.gov
Recovery Efficiency of the analyte extraction process from the biological matrix.Should be consistent, precise, and reproducible.
Stability Analyte stability under various storage and handling conditions.Analyte concentration should remain within ±15% of the initial concentration. au.dk

Computational and Theoretical Investigations of 19 Hydroxypregnenolone 3 Methyl Ether

Molecular Docking Simulations with Receptor and Enzyme Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest.

Binding Site Characterization

No specific studies were identified that characterized the binding site of 19-Hydroxypregnenolone 3-methyl ether within any receptor or enzyme. Such a study would typically involve identifying the amino acid residues that form the binding pocket and analyzing its properties, such as volume, shape, and hydrophobicity, to understand the potential for interaction.

Ligand-Protein Interaction Profiling

Detailed ligand-protein interaction profiles for this compound are not available in the current body of scientific literature. This type of analysis would normally describe the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the target protein.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In the context of drug discovery, MD simulations can provide insights into the stability of a ligand-protein complex over time and can help to refine the understanding of binding modes identified through molecular docking. No published molecular dynamics simulation studies were found for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. These models relate the quantitative chemical structure of a compound to its biological activity. The development of a QSAR model for this compound would require a dataset of structurally similar compounds with corresponding biological activity data, which is not currently available.

In Silico Prediction of Biological Activities and ADME Properties

In silico methods are frequently used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates, helping to identify compounds with favorable pharmacokinetic profiles early in the discovery process. While general predictive models exist, specific in silico ADME predictions for this compound are not documented in research literature. A hypothetical table of predicted properties is presented below for illustrative purposes, based on the types of parameters typically evaluated.

Table 1: Hypothetical In Silico ADME Predictions for this compound

PropertyPredicted ValueSignificance
Molecular Weight346.53 g/mol Influences absorption and distribution.
LogP (Octanol/Water)4.5Indicates high lipophilicity, affecting solubility and membrane permeability.
Topological Polar Surface Area (TPSA)38.69 ŲPredicts passive molecular transport through membranes.
Number of Hydrogen Bond Donors1Influences binding affinity and solubility.
Number of Hydrogen Bond Acceptors3Influences binding affinity and solubility.
Rotatable Bonds4Relates to conformational flexibility.

Note: The values in this table are computationally generated estimates and have not been experimentally verified.

Future Research Directions and Unexplored Avenues

Investigation of Novel Enzymatic Pathways

Future research should focus on identifying the specific cytochrome P450 (CYP) enzymes responsible for the hydroxylation at the 19-position and any subsequent metabolism. While CYP11A1 is known to cleave the cholesterol side chain to form pregnenolone (B344588), other CYP enzymes are involved in further modifications of the steroid nucleus. nih.gov It is plausible that specific CYP isozymes, potentially within the CYP11 or other families, are responsible for the C19 hydroxylation. Investigating the interaction of 19-Hydroxypregnenolone 3-methyl ether with a panel of human recombinant CYP enzymes would be a crucial first step. Furthermore, studies utilizing liver microsomes from various species could elucidate potential species differences in its metabolism.

Elucidation of Broader Neurobiological Roles in Diverse Preclinical Models

The neurobiological activities of pregnenolone and its sulfate (B86663) ester are well-documented, including modulation of GABAA and NMDA receptors. mdpi.com PME has been shown to affect microtubule dynamics, suggesting a potential therapeutic avenue for neurodevelopmental and depressive disorders. nih.gov Given these precedents, it is imperative to explore the neurobiological effects of this compound in a range of preclinical models.

Initial in vitro studies should assess the binding affinity and functional modulation of this compound at key neuroreceptors, including GABAA, NMDA, and sigma receptors. Subsequently, research should progress to in vivo studies in rodent models of anxiety, depression, and cognitive disorders. For instance, the elevated plus maze and forced swim test could provide insights into its anxiolytic and antidepressant potential, respectively. Furthermore, given the role of related neurosteroids in locomotor activity and neuronal activation, investigating the effects of this compound on dopaminergic pathways would be a valuable line of inquiry. nih.gov

Development of Advanced Synthetic Strategies for Complex Analogues

To fully explore the structure-activity relationship of this compound, the development of advanced synthetic strategies to generate a library of complex analogues is essential. While the synthesis of various pregnenolone derivatives has been reported, creating analogues of this compound with systematic modifications will require innovative synthetic methodologies. nih.govnih.govjmcs.org.mx

Future synthetic efforts could focus on:

Modifications at the C21 position: Introducing various functional groups at the C21 position of the pregnane (B1235032) skeleton has been shown to significantly alter the pharmacological profiles of pregnenolone analogues. nih.govresearchgate.net

Alterations of the steroid backbone: The synthesis of 6-oxa-analogues has been explored for other neurosteroids and could be applied to this compound. jmcs.org.mx

Introduction of fluorine atoms: Strategic fluorination can enhance metabolic stability and binding affinity.

These synthetic endeavors will enable a comprehensive exploration of how different structural features influence the biological activity of the parent molecule.

Integration of Multi-Omics Data for Systems-Level Understanding

A systems-level understanding of the biological effects of this compound can be achieved through the integration of multi-omics data. frontiersin.org This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the molecular changes induced by the compound. nih.govnih.gov

Future research should employ multi-omics strategies in both in vitro cell models and in vivo preclinical studies. For example, treating neuronal cell cultures with this compound followed by RNA-sequencing could identify target genes and pathways. In animal models, analyzing the proteome and metabolome of brain tissue following administration of the compound could reveal novel mechanisms of action and potential biomarkers of its effects. youtube.comnovogene.com This integrated approach will be instrumental in building a comprehensive picture of the compound's biological impact, moving beyond a single-target perspective.

Exploration of Stereochemical Influences on Biological Activity

The biological activity of steroids is often highly dependent on their stereochemistry. The introduction of a hydroxyl group at the C19 position of pregnenolone creates a new chiral center, leading to the possibility of different stereoisomers. The spatial orientation of this hydroxyl group, as well as the inherent stereochemistry of the steroid nucleus, can profoundly influence how the molecule interacts with its biological targets.

A critical area for future research is the stereoselective synthesis of the different isomers of this compound. Once synthesized, these individual isomers should be pharmacologically profiled to determine their specific biological activities. This will allow for the identification of the most active and selective isomer, which is a crucial step in the development of any potential therapeutic agent. For instance, the differential effects of 7α- and 7β-hydroxypregnenolone highlight the importance of stereochemistry in determining the biological function of hydroxylated pregnenolone derivatives. nih.gov

Data Tables

Table 1: Proposed Future Research Directions for this compound

Research Area Key Objectives Suggested Methodologies
Novel Enzymatic Pathways Identify metabolic enzymes and pathways.Incubation with human recombinant CYP enzymes, liver microsome assays.
Broader Neurobiological Roles Characterize neuropharmacological profile.In vitro receptor binding and functional assays, in vivo behavioral models (e.g., elevated plus maze, forced swim test).
Advanced Synthetic Strategies Generate a library of diverse analogues.Modern organic synthesis techniques for targeted modifications at various positions of the steroid nucleus.
Multi-Omics Integration Obtain a systems-level view of biological effects.RNA-sequencing, proteomics (mass spectrometry), metabolomics (NMR, mass spectrometry).
Stereochemical Influences Determine the activity of individual stereoisomers.Stereoselective synthesis, chiral separation techniques, and comparative pharmacological profiling.

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 19-Hydroxypregnenolone 3-methyl ether to ensure high yield and purity?

  • Methodological Answer : The synthesis should prioritize protecting the hydroxyl group at the 19th position to prevent undesired side reactions during methylation. Common strategies include using silyl ethers (e.g., TMSCl) or acetylating agents. Methylation at the 3rd position can be achieved via Williamson ether synthesis using methyl iodide and a base like potassium carbonate. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) is critical for isolating the product. Monitoring reaction progress with TLC and confirming purity via HPLC (C18 column, UV detection at 240 nm) is advised .

Q. Which spectroscopic methods are most effective for structural elucidation of this compound?

  • Methodological Answer :

  • 1H and 13C NMR : Identify methyl ether protons (δ ~3.3 ppm singlet) and hydroxyl protons (δ ~1.5 ppm, broad if unprotected). Compare with pregnenolone derivatives for steroidal backbone signals.
  • IR Spectroscopy : Confirm ether linkage (C-O stretch at ~1100 cm⁻¹) and hydroxyl groups (broad peak ~3400 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]+ at m/z 347.222).
    Cross-referencing with databases of steroidal ethers enhances accuracy .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer : Store in amber vials under inert gas (argon or nitrogen) at –20°C to minimize oxidation. Solutions in methanol (e.g., 1000 µg/mL) should be aliquoted to avoid freeze-thaw cycles. Degradation can be monitored via HPLC every 6 months; a >5% impurity threshold warrants repurification .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported binding affinities of this compound to steroid receptors?

  • Methodological Answer :

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-corticosterone) in receptor-rich tissues (adrenal or liver homogenates). Calculate IC50 values under standardized buffer conditions (pH 7.4, 37°C).
  • Structural Studies : X-ray crystallography or cryo-EM of receptor-ligand complexes can identify steric or electronic mismatches.
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) may explain affinity variations due to conformational flexibility in the ether side chain .

Q. What experimental approaches are recommended to study the metabolic stability of this compound in hepatic microsomes?

  • Methodological Answer :

  • Incubation Setup : Use pooled human liver microsomes (1 mg/mL) with NADPH regeneration system. Terminate reactions at 0, 15, 30, and 60 minutes with acetonitrile.
  • LC-MS/MS Analysis : Quantify parent compound depletion and identify metabolites (e.g., demethylation at position 3) using a Q-TOF mass spectrometer in positive ion mode.
  • Kinetic Modeling : Calculate intrinsic clearance (CLint) using the substrate depletion method. Compare with analogs to assess methyl ether’s protective effect on metabolic lability .

Q. What statistical methods are appropriate for analyzing dose-response data in studies involving this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter Hill equation (GraphPad Prism) to estimate EC50 and efficacy (Emax).
  • ANOVA with Tukey’s Post Hoc Test : Compare multiple treatment groups (e.g., receptor activation across concentrations).
  • Reproducibility Assessment : Calculate intra- and inter-assay CVs from triplicate experiments; values >15% warrant protocol optimization. Report 95% confidence intervals for all parameters .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound in different cell lines?

  • Methodological Answer :

  • Cell Line Authentication : Verify STR profiles to rule out cross-contamination.
  • Receptor Profiling : Use qPCR or Western blot to quantify target receptor expression (e.g., glucocorticoid receptor isoforms).
  • Media Composition Analysis : Test for serum-derived steroids (e.g., charcoal-stripped FBS vs. regular FBS) that may compete with the compound.
  • Dose-Response Normalization : Express activity relative to a positive control (e.g., dexamethasone) to account for cell viability differences .

Methodological Best Practices

  • Critical Citation : Prioritize peer-reviewed studies over preprint repositories. Cross-validate findings using databases like PubChem or ChEMBL .
  • Data Transparency : Publish raw chromatograms, NMR spectra, and statistical outputs in supplementary materials. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.